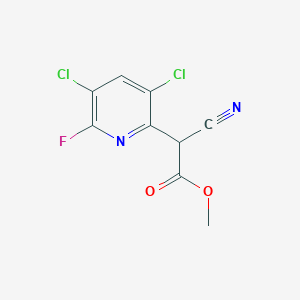
3-Chloro-6-(trifluoromethyl)-o-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(trifluoromethyl)-o-xylene (3-Cl-6-TFM-o-xylene) is an organic compound that is used in a variety of scientific research applications. It is a halogenated aromatic hydrocarbon, which is a type of organic compound that contains both a halogen atom and one or more aromatic rings. 3-Cl-6-TFM-o-xylene is a colorless, odorless liquid that is soluble in many organic solvents and has a boiling point of 130.5 °C. The compound is primarily used in organic synthesis, as a reagent for organic transformations, and as a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
3-Cl-6-TFM-o-xylene is used in a variety of scientific research applications. It is a useful reagent for organic transformations, such as the synthesis of other compounds. The compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of fluorinated compounds, such as fluorinated aromatics, and for the synthesis of other halogenated aromatic compounds.
Wirkmechanismus
The mechanism of action of 3-Cl-6-TFM-o-xylene is not well understood. However, it is believed that the compound undergoes a series of reactions that involve the formation of a trifluoromethyl cation, which then reacts with the aromatic ring of the compound. This reaction leads to the formation of a trifluoromethyl-substituted aromatic compound, which is the final product of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-6-TFM-o-xylene are not well understood. However, it is believed that the compound may have some effect on the metabolism of other compounds, as well as on the activity of enzymes. It is also believed that the compound may have some effect on the uptake and release of nutrients in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cl-6-TFM-o-xylene in laboratory experiments include its low cost, its low toxicity, and its availability in large quantities. The compound is also relatively stable, making it suitable for use in a variety of experiments. The main limitation of using the compound is that it is a halogenated aromatic hydrocarbon, which means that it can be difficult to control the reaction conditions and the product yields.
Zukünftige Richtungen
Future research on 3-Cl-6-TFM-o-xylene could focus on the development of new synthesis methods, as well as on the elucidation of the biochemical and physiological effects of the compound. Additionally, research could also focus on the development of new applications of the compound, such as its use in the synthesis of fluorinated compounds or other halogenated aromatic compounds. Finally, further research could also be conducted on the safety and toxicity of the compound, as well as on the potential environmental impacts of its use.
Synthesemethoden
3-Cl-6-TFM-o-xylene can be synthesized through several different methods. The most common method is the Friedel-Crafts alkylation of toluene with trifluoromethyl chloride. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and produces 3-Cl-6-TFM-o-xylene as the main product. Other methods of synthesis include the reaction of trifluoromethyl bromide with toluene, and the reaction of trifluoromethyl iodide with toluene.
Eigenschaften
IUPAC Name |
1-chloro-2,3-dimethyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-6(2)8(10)4-3-7(5)9(11,12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJMKNIZBFGSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(trifluoromethyl)-o-xylene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)




